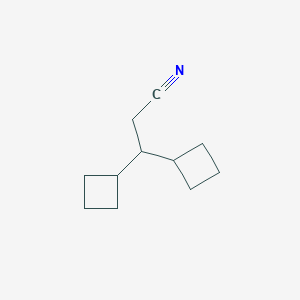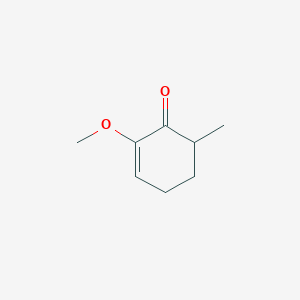
2-Methoxy-6-methylcyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is a versatile chemical used in various applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 2-methylcyclohexanone with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include distillation and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols .
Scientific Research Applications
2-Methoxy-6-methylcyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can influence biological processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-cyclohexen-1-one: Similar in structure but lacks the methoxy group.
6-Hydroxy-6-methylcyclohex-2-en-1-one: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
2-Methoxy-6-methylcyclohex-2-en-1-one is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various applications and research fields .
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-methoxy-6-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-6-4-3-5-7(10-2)8(6)9/h5-6H,3-4H2,1-2H3 |
InChI Key |
DOINSEBJSDYDDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC=C(C1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13208559.png)
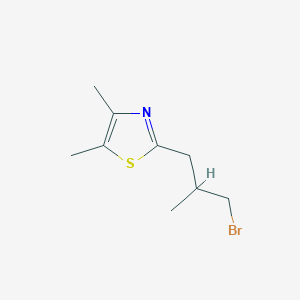
![(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13208566.png)

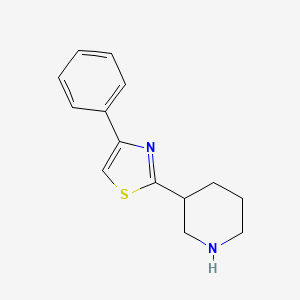
![1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208584.png)
![Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13208585.png)

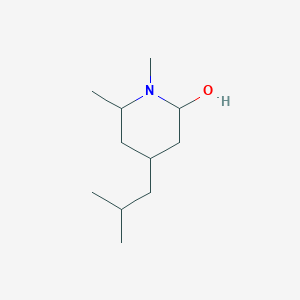

![Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide](/img/structure/B13208607.png)
![Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13208622.png)
![2-{[1-(3-Bromophenyl)ethyl]amino}acetamide](/img/structure/B13208632.png)
